5-[5-(4-Bromophenyl)furan-2-yl]-1,2,4-triazine-3(2H)-thione
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Overview
Description
5-[5-(4-Bromophenyl)furan-2-yl]-1,2,4-triazine-3(2H)-thione is a heterocyclic compound that features a furan ring, a triazine ring, and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-(4-Bromophenyl)furan-2-yl]-1,2,4-triazine-3(2H)-thione typically involves the cyclization of acyclic precursors under mild conditions. One common method involves the reaction of 4-bromobenzaldehyde with furan-2-carbaldehyde in the presence of a base to form the furan ring. This intermediate is then reacted with thiosemicarbazide and a suitable catalyst to form the triazine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[5-(4-Bromophenyl)furan-2-yl]-1,2,4-triazine-3(2H)-thione undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones
Reduction: Phenyl derivatives
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[5-(4-Bromophenyl)furan-2-yl]-1,2,4-triazine-3(2H)-thione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-[5-(4-Bromophenyl)furan-2-yl]-1,2,4-triazine-3(2H)-thione involves its interaction with specific molecular targets. The compound can inhibit the growth of bacteria by interfering with their cell wall synthesis. It may also interact with enzymes involved in metabolic pathways, leading to the disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Bromophenyl)furan-2-yl]methanamine hydrochloride
- [5-(4-Bromophenyl)furan-2-yl]methanol
- 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives
Uniqueness
5-[5-(4-Bromophenyl)furan-2-yl]-1,2,4-triazine-3(2H)-thione is unique due to its combination of a furan ring, a triazine ring, and a bromophenyl group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .
Properties
CAS No. |
53105-77-4 |
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Molecular Formula |
C13H8BrN3OS |
Molecular Weight |
334.19 g/mol |
IUPAC Name |
5-[5-(4-bromophenyl)furan-2-yl]-2H-1,2,4-triazine-3-thione |
InChI |
InChI=1S/C13H8BrN3OS/c14-9-3-1-8(2-4-9)11-5-6-12(18-11)10-7-15-17-13(19)16-10/h1-7H,(H,16,17,19) |
InChI Key |
LAABWNFDIVHABE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C3=NC(=S)NN=C3)Br |
Origin of Product |
United States |
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